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Part 1: Introduction & Chemical Rationale[1]

2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) is a synthetic analogue of Adenosine
Triphosphate (ATP) where the hydrogen atom at the C2 position of the adenine ring is replaced
by a fluorine atom.[1][2]

This specific modification was not designed for therapeutic signaling (unlike the P2X agonist 2-
Methylthio-ATP), but rather as a high-fidelity structural and mechanistic probe. The discovery
and initial application of 2-F-ATP were driven by the need to study large enzyme complexes—
specifically Myosin ATPase and Kinases—using 19F-NMR spectroscopy.

The "Why" of Fluorine Substitution

The C2 position of the adenine ring is electronically critical but sterically permissive.

o Steric Isostere: The van der Waals radius of Fluorine (1.47 A) is very close to that of
Hydrogen (1.20 A). Unlike bulky substitutions (e.g., methylthio or chloro), the 2-Fluoro
modification does not significantly perturb the binding of the nucleotide to the active site of
most ATPases.

» Electronic Probe: Fluorine is the most electronegative element, significantly altering the
electronic distribution of the purine ring without disrupting Watson-Crick base pairing (in
RNA/DNA contexts).
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* NMR Visibility: 19F has a spin of 1/2, 100% natural abundance, and a high gyromagnetic
ratio (83% of 1H), making it an exceptionally sensitive NMR probe with no background noise
in biological systems.

Part 2: Chemical Synthesis & Production

The synthesis of 2-F-ATP is challenging due to the instability of the C-F bond under standard
phosphorylation conditions. The "Gold Standard" protocol established in the early 1980s (and
refined for modern applications) utilizes a Chemo-Enzymatic Cascade.

Chemo-Enzymatic Synthesis Protocol

Concept: Chemical synthesis is used to create the nucleobase (2-Fluoroadenine), followed by
a biological "salvage pathway" reconstruction to form the triphosphate.

Step 1: Chemical Synthesis of 2-Fluoroadenine

e Precursor: 2,6-Diaminopurine.
e Reagents: Hydrofluoric acid (HF) / Pyridine / Sodium Nitrite (

).

e Mechanism: Schiemann-like reaction where the C2-amino group is diazotized and displaced
by fluoride.

Step 2: Enzymatic Cascade (The "One-Pot" Synthesis)

This stage converts the base to the triphosphate using three coupled enzymes.
Reagents:

¢ 2-Fluoroadenine (Substrate)[3][1]

e PRPP (5-Phosphoribosyl-1-pyrophosphate)

e Enzyme 1: Adenine Phosphoribosyltransferase (APRT)

e Enzyme 2: Adenylate Kinase (Myokinase)
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e Enzyme 3: Pyruvate Kinase (or Creatine Kinase)
e Phosphoenolpyruvate (PEP) as the phosphate donor.
Workflow:

o Glycosylation: APRT catalyzes the transfer of ribose-5-phosphate from PRPP to 2-
Fluoroadenine, yielding 2-Fluoro-AMP.

» First Phosphorylation: Adenylate Kinase transfers a phosphate to form 2-Fluoro-ADP.

o Second Phosphorylation: Pyruvate Kinase (using PEP) completes the synthesis to 2-Fluoro-
ATP.

DOT Diagram: Chemo-Enzymatic Synthesis Pathway
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Caption: Chemo-enzymatic cascade converting 2,6-diaminopurine to 2-Fluoro-ATP via
sequential phosphorylation.

Part 3: Initial Applications & Mechanistic Utility

The primary initial application of 2-F-ATP was not as a drug, but as a molecular spy to visualize
the internal mechanics of the Myosin ATPase cycle.

Application 1: 19F-NMR of Myosin Subfragment-1 (S1)
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Researchers (Baldo et al., 1983) utilized 2-F-ATP to resolve a long-standing debate regarding
the conformation of ATP bound to Myosin.

e The Problem: Standard 1H-NMR signals of ATP are obscured by the thousands of protons in
the Myosin protein.

e The Solution: 2-F-ATP provides a single, sharp resonance peak that shifts depending on the
environment of the adenine ring.

» Key Finding: The 19F chemical shift tensor revealed that the adenine ring of 2-F-ATP is
immobilized within the Myosin active site, indistinguishable from the "trapped" state of
naturally occurring ADP.[1] This confirmed the "induced fit" model where the protein closes
around the nucleotide.

Application 2: Substrate for Kinases (PDK1)

Later studies validated 2-F-ATP as a universal tool for screening kinase activity.[4] Unlike
fluorescently labeled ATP (which often has bulky fluorophores attached to the gamma-

phosphate or ribose that interfere with catalysis), 2-F-ATP is accepted by enzymes like 3-
Phosphoinositide Dependent Kinase-1 (PDK1) with kinetics nearly identical to native ATP.

Experimental Protocol: 19F-NMR Kinase Assay

Buffer Preparation: 50 mM Tris-HCI (pH 7.5), 10 mM MgCI2, 1 mM DTT.
e Substrate Mix: 2 mM 2-Fluoro-ATP + Peptide Substrate.
e Initiation: Add Kinase (10-50 nM).

o Detection: Monitor the appearance of the 2-Fluoro-ADP signal in the 19F-NMR spectrum.
The fluorine on the adenine ring acts as a reporter for the phosphorylation state of the
nucleotide (triphosphate vs diphosphate) due to slight changes in the electronic environment
upon hydrolysis.

Part 4: Technical Data Summary

The following table summarizes the key physicochemical properties of 2-Fluoro-ATP
compared to native ATP, highlighting its suitability as a non-perturbing probe.
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. 2-Fluoro-ATP .
Property ATP (Native) Significance
(Probe)
) Minimal mass
Molecular Weight 507.18 g/mol 525.17 g/mol

increase.

Van der Waals Radius
(C2)

1.20 A (Hydrogen)

1.47 A (Fluorine)

Steric Isostere: Fits in

active sites.

Fluorine reduces

pKa (N1 of Adenine) ~3.5 <20 basicity; alters H-
bonding.
Myosin ATPase Valid functional
o 100% (Reference) ~90-100%
Activity substrate.

19F-NMR Chemical
Shift

N/A

-51.3 ppm (vs TFA)

Distinct signal for ATP
vs ADP states.

P2X Receptor

Agonism

High Potency

Low/Moderate

Not a selective P2X
agonist (unlike 2-MeS-
ATP).

Mechanism of Action: Myosin ATPase Cycle

The diagram below illustrates where 2-F-ATP mimics ATP in the force-generating cycle of

muscle contraction.
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Caption: The Myosin ATPase cycle. 2-F-ATP replaces ATP, allowing NMR observation of the
'‘Dissociation' and 'Hydrolysis' states.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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